Cas no 65974-17-6 (2-Methyl-1,4-diazepane)
2-Methyl-1,4-diazepane Chemical and Physical Properties
Names and Identifiers
-
- 2-Methyl-1,4-diazepane
- 2-METHYL-[1,4]DIAZEPANE
- hexahydro-2-methyl-1H-1,4-Diazepine
- 1H-1,4-diazepine, hexahydro-2-methyl-
- SCHEMBL2456369
- CS-0100317
- DTXSID90616573
- AB72341
- AKOS006352131
- MFCD09607987
- A25864
- 65974-17-6
- FT-0747401
- AMY15712
- Z1203732447
- SY326894
- EN300-2982137
- KMRLPKVQSAHVSQ-UHFFFAOYSA-N
- (2R)-2-methyl-1,4-diazepane
- DB-073687
- (2S)-2-METHYL-1,4-DIAZEPANE
-
- MDL: MFCD09607987
- Inchi: 1S/C6H14N2/c1-6-5-7-3-2-4-8-6/h6-8H,2-5H2,1H3
- InChI Key: KMRLPKVQSAHVSQ-UHFFFAOYSA-N
- SMILES: N1CCCNCC1C
Computed Properties
- Exact Mass: 114.11582
- Monoisotopic Mass: 114.116
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 63.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 24.1A^2
- XLogP3: -0.1
Experimental Properties
- Density: 0.838
- Boiling Point: 174.5°C at 760 mmHg
- Flash Point: 61.5°C
- Refractive Index: 1.419
- PSA: 24.06
2-Methyl-1,4-diazepane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-1985-10g |
2-methyl-1,4-diazepane |
65974-17-6 | 95% | 10g |
$1850 | 2023-09-07 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB32950-1g |
2-Methyl-1,4-diazepane |
65974-17-6 | 97% | 1g |
4280.00 | 2021-06-01 | |
| Alichem | A449042204-250mg |
2-Methyl-1,4-diazepane |
65974-17-6 | 95% | 250mg |
976.32 USD | 2021-06-11 | |
| Alichem | A449042204-1g |
2-Methyl-1,4-diazepane |
65974-17-6 | 95% | 1g |
$1575.00 | 2023-09-01 | |
| Chemenu | CM132393-1g |
2-methyl-1,4-diazepane |
65974-17-6 | 95% | 1g |
$371 | 2021-08-05 | |
| Chemenu | CM132393-1g |
2-methyl-1,4-diazepane |
65974-17-6 | 95% | 1g |
$679 | 2022-06-10 | |
| eNovation Chemicals LLC | D618204-5g |
2-Methyl-[1,4]diazepane |
65974-17-6 | 97% | 5g |
$2230 | 2024-06-05 | |
| eNovation Chemicals LLC | Y0990196-5g |
2-Methyl-1,4-diazepane |
65974-17-6 | 95% | 5g |
$1310 | 2024-08-02 | |
| eNovation Chemicals LLC | D583032-100mg |
2-Methyl-[1,4]diazepane |
65974-17-6 | 95% | 100mg |
$665 | 2024-05-24 | |
| Enamine | EN300-2982137-1g |
2-methyl-1,4-diazepane |
65974-17-6 | 95% | 1g |
$699.0 | 2023-09-06 |
2-Methyl-1,4-diazepane Suppliers
2-Methyl-1,4-diazepane Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 2-Methyl-1,4-diazepane
Professional Introduction to 2-Methyl-1,4-diazepane (CAS No: 65974-17-6)
2-Methyl-1,4-diazepane, identified by the Chemical Abstracts Service Number (CAS No) 65974-17-6, is a heterocyclic organic compound belonging to the diazepane family. This compound features a six-membered ring structure containing two nitrogen atoms and a methyl substituent at the 2-position. Its unique structural framework and electronic properties make it a subject of significant interest in pharmaceutical research, particularly in the development of bioactive molecules.
The chemical structure of 2-Methyl-1,4-diazepane contributes to its potential biological activity by providing a scaffold that can interact with various biological targets. The presence of nitrogen atoms in the ring system allows for hydrogen bonding and coordination interactions, which are crucial for binding to proteins and enzymes. Additionally, the methyl group at the 2-position can influence the compound's pharmacokinetic properties, including solubility and metabolic stability.
In recent years, there has been growing interest in diazepane derivatives as pharmacological tools due to their resemblance to benzodiazepines but with distinct advantages in terms of side effect profiles and mechanism of action. 2-Methyl-1,4-diazepane has been explored as a lead compound in several research studies aimed at identifying novel therapeutic agents. Its ability to modulate neurotransmitter systems makes it a promising candidate for treating neurological and psychiatric disorders.
One of the most compelling aspects of 2-Methyl-1,4-diazepane is its potential as an intermediate in the synthesis of more complex pharmacophores. Researchers have utilized this compound to develop analogs with enhanced binding affinity and selectivity for specific biological targets. For instance, modifications at the 5-position or 6-position of the diazepane ring have led to derivatives with improved efficacy in preclinical models of anxiety and cognition disorders.
The synthetic pathways for preparing 2-Methyl-1,4-diazepane typically involve cyclization reactions between appropriate precursors under controlled conditions. Advances in synthetic methodology have enabled the efficient production of this compound on both laboratory and industrial scales. These advancements are critical for facilitating further research and potential commercial development.
From a computational chemistry perspective, 2-Methyl-1,4-diazepane has been subjected to extensive molecular modeling studies to understand its interactions with biological targets. These studies have provided insights into the compound's binding mode and have guided the design of more potent derivatives. The integration of experimental data with computational predictions has been instrumental in optimizing the pharmacological properties of diazepane-based compounds.
The pharmacological profile of 2-Methyl-1,4-diazepane suggests its utility in several therapeutic areas. Preclinical studies have demonstrated its potential as an anxiolytic agent by modulating GABAergic transmission. Furthermore, its structural similarity to other neuroactive compounds makes it a valuable scaffold for exploring new mechanisms of action in central nervous system disorders.
Recent research has also highlighted the role of 2-Methyl-1,4-diazepane in drug discovery beyond traditional neurological applications. Its ability to interact with various enzymes and receptors has prompted investigations into its potential use in treating inflammatory diseases and cancer. By serving as a starting point for structure-activity relationship (SAR) studies, this compound has contributed to the identification of novel therapeutic candidates.
The regulatory considerations associated with 2-Methyl-1,4-diazepane are important for researchers and pharmaceutical companies engaged in its development. Compliance with safety protocols and documentation requirements ensures that studies are conducted ethically and that potential therapeutic benefits are realized without undue risk. As regulatory landscapes evolve, staying informed about updates is essential for navigating drug development processes effectively.
In conclusion,2-Methyl-1,4-diazepane (CAS No: 65974-17-6) represents a significant area of research within pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable compound for further exploration. By leveraging synthetic chemistry advancements and computational modeling techniques, 2-Methyl-1,4-diazepane continues to contribute to innovation in drug discovery and development.
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